2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
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Overview
Description
2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with the molecular formula C30H28N2O5 and a molecular weight of 496.568 g/mol This compound is known for its unique structure, which includes a naphthylacetyl group, a carbohydrazonoyl group, and a propoxybenzoate group
Preparation Methods
The synthesis of 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate typically involves multiple steps. The synthetic route generally includes the following steps:
Formation of the naphthylacetyl intermediate: This step involves the acetylation of naphthalene to form 1-naphthylacetyl chloride.
Reaction with carbohydrazide: The naphthylacetyl chloride is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate.
Coupling with 2-methoxy-4-hydroxybenzaldehyde: The carbohydrazonoyl intermediate is then coupled with 2-methoxy-4-hydroxybenzaldehyde to form the final product, this compound.
Chemical Reactions Analysis
2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and propoxy groups.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can be compared with other similar compounds, such as:
- 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
These compounds share similar structural features but differ in the length and nature of the alkoxy group attached to the benzoate moiety. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
CAS No. |
765276-42-4 |
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Molecular Formula |
C30H28N2O5 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C30H28N2O5/c1-3-17-36-25-14-12-23(13-15-25)30(34)37-27-16-11-21(18-28(27)35-2)20-31-32-29(33)19-24-9-6-8-22-7-4-5-10-26(22)24/h4-16,18,20H,3,17,19H2,1-2H3,(H,32,33)/b31-20+ |
InChI Key |
BFXZUFQWDWOFEE-AJBULDERSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CC3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
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